(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide
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Overview
Description
(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is an organic compound that features a unique combination of functional groups, including an amino group, a benzoyloxy group, and an oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide typically involves the following steps:
Formation of the oxime: The starting material, 4-methylbenzoyl chloride, reacts with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime.
Amination: The oxime is then reacted with an appropriate amine, such as 3-aminopropanamide, under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive functional groups.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of (Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites, while the benzoyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-methylbenzylideneamino benzamides: These compounds share the benzoyloxy and oxime functional groups but differ in their overall structure and reactivity.
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: These compounds have similar benzamide backbones but differ in their substituents and functional groups.
Uniqueness
(Z)-3-amino-3-(((4-methylbenzoyl)oxy)imino)propanamide is unique due to its combination of an amino group, a benzoyloxy group, and an oxime group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[(Z)-(1,3-diamino-3-oxopropylidene)amino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-7-2-4-8(5-3-7)11(16)17-14-9(12)6-10(13)15/h2-5H,6H2,1H3,(H2,12,14)(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGMYDWGAVMMDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/CC(=O)N)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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